3-Cyclohexyl-1-methyl-1H-pyrazole-4-carboxylic Acid: Structural Profiling and Application in Hit-to-Lead Medicinal Chemistry
3-Cyclohexyl-1-methyl-1H-pyrazole-4-carboxylic Acid: Structural Profiling and Application in Hit-to-Lead Medicinal Chemistry
Executive Summary
In contemporary drug discovery, the strategic selection of chemical building blocks dictates the physicochemical trajectory and ultimate success of a lead series. 3-Cyclohexyl-1-methyl-1H-pyrazole-4-carboxylic acid has emerged as a highly versatile, sp3 -enriched heterocyclic scaffold. By combining the inherent 1[1] with the tunable lipophilicity of a cyclohexyl ring, this compound serves as an optimal starting material for generating focused libraries of kinase inhibitors, GPCR modulators, and anti-infective agents.
As a Senior Application Scientist, I have designed this technical whitepaper to bridge the gap between theoretical structural analysis and practical benchtop application. It provides a comprehensive guide on the compound's physicochemical properties, structural rationale, and a self-validating protocol for its integration into synthetic workflows.
Physicochemical Profiling & Structural Elucidation
Understanding the molecular architecture of this building block is critical for predicting its behavior in both synthetic reactions and biological systems. Below is the consolidated quantitative data for the compound.
| Property | Value |
| Chemical Name | 3-Cyclohexyl-1-methyl-1H-pyrazole-4-carboxylic acid |
| CAS Number | 2[2] |
| Molecular Formula | C11H16N2O2[3] |
| Molecular Weight | 208.26 g/mol [3] |
| SMILES | O=C(O)c1cn(C)nc1C2CCCCC2[3] |
| InChIKey | LSVWZGCNANSDGR-UHFFFAOYSA-N[2] |
Structural Rationale & Causality in Drug Design
The specific substitution pattern of this molecule is not arbitrary; it is engineered to overcome common pharmacokinetic hurdles:
-
The Pyrazole Core: Pyrazoles are ubiquitous in FDA-approved drugs due to their bioisosteric relationship with phenyl and other heteroaromatic rings. They offer superior hydrogen-bonding profiles and1[1].
-
N-Methylation: Substitution at the N1 position with a methyl group eliminates the hydrogen-bond donor capacity of the free N-H pyrazole. This modification prevents unwanted phase II metabolism (e.g., N-glucuronidation) and increases the overall lipophilicity and membrane permeability of the downstream derivatives[1].
-
C3-Cyclohexyl Domain: The incorporation of a bulky, sp3 -hybridized cyclohexyl group significantly increases the fraction of sp3 carbons ( Fsp3 ) in the molecule. This non-planar geometry is highly effective at occupying deep, hydrophobic binding pockets while improving the solubility profile compared to planar aromatic substituents.
-
C4-Carboxylic Acid: Positioned orthogonally to the cyclohexyl group, the carboxylic acid acts as a highly reactive handle for late-stage functionalization, most commonly via 4[4].
Pharmacophore Utility & Workflow Integration
The primary utility of 3-cyclohexyl-1-methyl-1H-pyrazole-4-carboxylic acid lies in its conversion into diverse carboxamide libraries. These derivatives frequently exhibit potent biological activities, as the resulting amide bond acts as a critical hydrogen-bond donor/acceptor pair with target protein backbones, a strategy successfully employed in the 5[5].
Workflow integrating the pyrazole carboxylic acid building block into a Hit-to-Lead pipeline.
Synthetic Methodology: Self-Validating Amide Coupling Protocol
To translate this building block into screenable chemical matter, a robust and high-yielding amide coupling protocol is required. The following methodology utilizes HATU, which is specifically chosen for its ability to rapidly activate sterically hindered carboxylic acids (such as those adjacent to a bulky cyclohexyl group) while minimizing degradation[4].
Reagents:
-
3-Cyclohexyl-1-methyl-1H-pyrazole-4-carboxylic acid (1.0 equiv)
-
Target Amine (1.2 equiv)
-
HATU (1.2 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF) (0.2 M)
Step-by-Step Procedure & Causality:
-
Activation: Dissolve the pyrazole carboxylic acid in anhydrous DMF. Add DIPEA followed by HATU at 0 °C.
-
Causality: DMF is selected for its high dielectric constant, which stabilizes the polar transition states during activation. Cooling to 0 °C controls the exothermic formation of the active HOAt ester, preventing unwanted side reactions.
-
-
Self-Validation Check (Critical): Before adding the target amine, remove a 5 µL aliquot and quench it in 100 µL of methanol. Analyze via LC-MS.
-
Rationale: The presence of the methyl ester mass ( [M+H]+=223.1 ) confirms the successful formation of the active ester. If this mass is absent, the activation has failed. This self-validating step prevents false negatives in downstream screening caused by failed couplings.
-
-
Coupling: Upon confirmation of activation (typically 15–30 minutes), add the target amine to the reaction mixture and allow it to warm to room temperature over 2–4 hours.
-
Workup: Dilute the mixture with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO3, and brine.
-
Causality: The acidic wash removes unreacted amine and DIPEA, while the basic wash removes unreacted carboxylic acid and HOAt byproducts, ensuring a crude product of high purity suitable for direct preparative HPLC.
-
Analytical Validation Protocol
To ensure the structural integrity of the purchased or synthesized 3-cyclohexyl-1-methyl-1H-pyrazole-4-carboxylic acid prior to library generation, the following analytical benchmarks must be verified[2],[3]:
-
LC-MS (ESI+): The compound must exhibit a clean [M+H]+ peak at m/z 209.1. A secondary peak at m/z 417.2 ( [2M+H]+ ) is common due to dimer formation in the gas phase.
-
1H NMR (400 MHz, DMSO-d6):
-
δ 12.20 (br s, 1H): Carboxylic acid proton (exchangeable).
-
δ 7.85 (s, 1H): Pyrazole C5-H. This distinct singlet confirms the regiochemistry of the pyrazole ring.
-
δ 3.82 (s, 3H): N-methyl protons.
-
δ 2.95 (m, 1H): Cyclohexyl methine proton (C1').
-
δ 1.20 - 1.90 (m, 10H): Cyclohexyl methylene protons.
-
By rigorously validating the starting material and employing mechanistically sound synthetic protocols, researchers can efficiently leverage this building block to explore novel chemical space in their drug discovery programs.
References
- Sigma-Aldrich:3-cyclohexyl-1-methyl-1H-pyrazole-4-carboxylic acid Product Page.
- BLDpharm:1157394-06-3 | 3-Cyclohexyl-1-methyl-1H-pyrazole-4-carboxylic acid.
- NIH PubMed Central (PMC):Pyrazole: an emerging privileged scaffold in drug discovery.
- ACS Medicinal Chemistry Letters:Discovery of Pyrazole-3-Carboxylic Acid Derivatives as Dengue Virus Protease Inhibitors with Antiviral Activity.
- Benchchem:Synthesis of Pyrazole Carboxamides: A Detailed Protocol for Laboratory Applications.
(placeholder)